
3-Bromothiophenol
Overview
Description
3-Bromothiophenol is an organosulfur compound with the molecular formula C6H5BrS. It is a derivative of thiophenol, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its clear colorless to light yellow liquid appearance and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromothiophenol can be synthesized through several methods. One common method involves the bromination of thiophenol. The reaction typically uses bromine as the brominating agent in the presence of a solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods: In industrial settings, this compound is produced by brominating thiophenol using bromine or other brominating agents. The process involves maintaining specific temperature and pressure conditions to achieve high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothiophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The bromine atom can be reduced to form thiophenol
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Substitution: Products include various substituted thiophenols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: The major product is thiophenol
Scientific Research Applications
Synthesis and Derivatives
3-Bromothiophenol is utilized as a precursor in the synthesis of various derivatives. For example:
- Synthesis of Thietane Dioxides : It is involved in the formation of 3,3-disubstituted thietane dioxides through carbocation intermediates, showcasing its utility in creating complex sulfur-containing compounds .
- Functionalized Compounds : It has been used to prepare bis[(diarylamino)styryl]benzene functionalized with sulfonium groups, indicating its role in developing advanced materials .
Organic Synthesis
This compound serves as a key building block in organic synthesis, particularly in the formation of thiophenol derivatives and other functionalized aromatic compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry.
Environmental Studies
Research has demonstrated the compound's involvement in the anaerobic cometabolic conversion of benzothiophene by sulfate-reducing bacteria. This process is significant for bioremediation efforts, particularly in contaminated groundwater environments where organosulfur compounds are prevalent . The metabolites produced during this conversion have been identified as potential indicators of environmental health.
Material Science
In material science, this compound has been explored for its application in creating conductive polymers and organic electronic materials. Its ability to form stable radicals makes it suitable for use in polymerization reactions that yield conductive materials for electronic applications.
Case Study 1: Bioremediation of Contaminated Aquifers
A study focused on the anaerobic degradation of benzothiophene highlighted the role of this compound as an auxiliary substrate that enhances the metabolic pathways of sulfate-reducing bacteria. The findings indicated that metabolites such as carboxybenzothiophenes were formed, which could be used to track bioremediation processes in contaminated sites .
Case Study 2: Synthesis of Functionalized Materials
In another research project, this compound was utilized to synthesize novel bis[(diarylamino)styryl]benzene compounds. These materials exhibited promising properties for use in organic light-emitting diodes (OLEDs), demonstrating the compound's potential in advanced electronic applications .
Data Table of Applications
Mechanism of Action
The mechanism of action of 3-Bromothiophenol involves its reactivity with nucleophiles and electrophiles. The bromine atom at the third position makes it susceptible to nucleophilic attack, leading to substitution reactions. The thiol group can undergo oxidation or reduction, affecting its reactivity and interaction with other molecules. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which influences the compound’s overall reactivity .
Comparison with Similar Compounds
2-Bromothiophenol: Similar structure but with bromine at the second position.
4-Bromothiophenol: Bromine is substituted at the fourth position.
2-Chlorothiophenol: Chlorine substituted at the second position instead of bromine
Uniqueness: 3-Bromothiophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom affects the compound’s electronic properties, making it distinct from its isomers and other halogenated thiophenols .
Biological Activity
3-Bromothiophenol, a compound characterized by its thiophenol structure with a bromine substituent at the meta position, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
This compound (C6H5BrS) is a brominated derivative of thiophenol, which is known for its unique reactivity and ability to participate in various chemical reactions. The presence of the bromine atom significantly influences its chemical behavior, making it a valuable compound for synthetic organic chemistry and biological applications.
Antioxidant Activity
One of the notable biological activities of this compound is its antioxidant capacity. Research indicates that thiophenols, including this compound, exhibit superior radical-trapping abilities compared to their phenolic counterparts. In studies assessing radical quenching activity, this compound demonstrated significant inhibition of lipid peroxidation, showcasing its potential as an antioxidant agent .
Table 1: Antioxidant Activity Comparison
Compound | Inhibition Rate (μM/h) | Concentration (μM) |
---|---|---|
This compound | 390 | 80 |
Other Thiophenols | Varied | Varied |
The above data illustrates that this compound effectively inhibits peroxidation processes, suggesting its utility in preventing oxidative stress-related cellular damage.
Cytotoxicity and Antiproliferative Effects
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, in vitro assays revealed that this compound significantly reduced cell viability in breast cancer cells (MCF-7), indicating its potential as a chemotherapeutic agent .
Case Study: MCF-7 Cell Line
- Objective : To evaluate the cytotoxic effects of this compound.
- Method : MTT assay was employed to assess cell viability.
- Findings :
- Significant reduction in cell viability at concentrations above 50 μM.
- Induction of apoptosis was confirmed via flow cytometry.
The mechanism by which this compound exerts its biological effects appears to be multifaceted. The compound's ability to generate reactive oxygen species (ROS) plays a crucial role in mediating its antiproliferative effects. Additionally, it may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation .
Q & A
Q. What are the common synthetic routes for 3-bromothiophenol, and how can reaction conditions be optimized for higher yields?
Basic Research Question
this compound is typically synthesized via alkylation of thiophenol derivatives. A documented method involves reacting this compound with 2-bromopropane in dry acetone using K₂CO₃ as a base, followed by oxidation with oxone . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equiv. of alkylating agent) and reaction time. Monitoring via TLC or GC-MS ensures completion.
Q. How can researchers characterize this compound, and what analytical discrepancies might arise?
Basic Research Question
Key characterization methods include:
- Boiling point : 128–130°C at 40 mmHg .
- Density : 1.573 g/cm³ .
- NMR/FTIR : To confirm bromine and thiol group positions.
Discrepancies may arise between theoretical and observed spectral data due to impurities or solvent effects. Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities .
Q. What purification strategies are effective for this compound, given its reactive thiol group?
Methodological Focus
- Distillation : Utilize vacuum distillation to avoid thermal decomposition, leveraging its bp of 128–130°C .
- Chromatography : Use silica gel columns with non-polar solvents (e.g., hexane/ethyl acetate) to minimize oxidation.
- Inert Atmosphere : Conduct purification under nitrogen/argon to prevent disulfide formation .
Q. How does the electronic effect of the bromine substituent influence this compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom acts as a strong electron-withdrawing group, activating the thiophenol ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. However, steric hindrance at the 3-position may reduce reactivity compared to 2- or 4-bromo isomers. Computational studies (DFT) can predict regioselectivity in such reactions .
Q. What contradictions exist in reported catalytic efficiencies of this compound in organometallic synthesis, and how can they be resolved?
Advanced Research Question
Discrepancies in catalytic activity often stem from:
- Solvent polarity : Polar solvents may stabilize intermediates differently .
- Metal ligands : Pd vs. Cu catalysts yield divergent pathways.
Systematic comparison under standardized conditions (e.g., solvent, temperature) and kinetic studies (Eyring plots) can isolate variables .
Q. How can this compound be utilized in designing enzyme inhibitors, and what selectivity challenges arise?
Advanced Research Question
this compound serves as a building block for PRMT4 inhibitors, where its thiol group coordinates with metal ions in enzyme active sites . Selectivity issues emerge due to off-target binding; molecular docking simulations and mutagenesis studies help identify critical binding residues. Comparative assays with 2-/4-bromo analogs clarify positional effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Focus
- Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .
- PPE : Nitrile gloves and lab coats to prevent skin contact.
- Spill Management : Absorb with diatomaceous earth and dispose as halogenated waste .
Q. How can researchers optimize literature searches for this compound derivatives in synthetic applications?
Methodological Focus
- Databases : Prioritize SciFinder and Reaxys using CAS RN 6320-01-0 .
- Keywords : Combine “this compound” with “cross-coupling” or “enzyme inhibition.”
- Citation Tracking : Use Google Scholar’s “Cited by” feature to identify recent applications .
Properties
IUPAC Name |
3-bromobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQQUDFJDROPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212559 | |
Record name | m-Bromobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-01-0 | |
Record name | 3-Bromothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Bromobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6320-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Bromobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-bromobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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